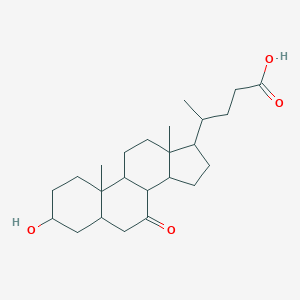

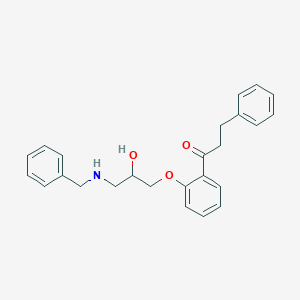

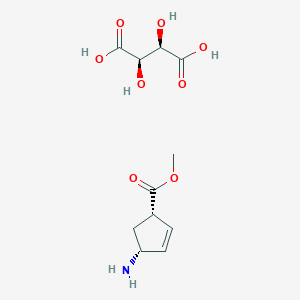

![molecular formula C23H27ClN2O2 B041528 [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride CAS No. 180468-38-6](/img/structure/B41528.png)

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves intricate chemical processes. McPherson et al. (1995) detailed the resolution of isomers and in vitro evaluation of iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)- alpha-phenylacetate, a ligand for the muscarinic receptor, which shares structural similarities with the compound (McPherson et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound has been a subject of interest due to its complexity. Arias-Pérez et al. (2001) studied a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, contributing to the understanding of the molecular structure of related compounds (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are complex and multifaceted. For instance, McPherson et al. (1993) synthesized 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, a ligand for muscarinic receptors, which provides insights into the chemical properties and reactions of related compounds (McPherson et al., 1993).

Physical Properties Analysis

The physical properties of such compounds are closely linked to their molecular structure and chemical characteristics. Wu et al. (2015) synthesized and characterized a related compound, providing valuable insights into the physical properties of similar azabicyclo[3.2.1]octane derivatives (Wu et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties of such compounds is crucial for their potential applications. Ruzic et al. (2012) developed an asymmetric hydrogenation process for the preparation of Solifenacin, which involves the reduction of a structurally similar hydrochloride salt, shedding light on the chemical properties of these types of compounds (Ruzic et al., 2012).

科学的研究の応用

Industrial Synthesis of Papaverine Analogues

The compound is structurally related to isoquinoline derivatives, which have been extensively studied for their synthesis methodologies, including those for papaverine, an isoquinoline alkaloid. A review by Luk’yanov et al. (1972) discussed various synthetic routes for papaverine and its analogs, emphasizing the Bischler-Napieralski reaction and its modifications. These synthetic approaches have opened avenues for the preparation of complex isoquinoline derivatives, offering insights into the structural intricacies and chemical properties relevant to the compound of interest. The significance of these methods lies in their potential for producing medically valuable compounds, demonstrating the broad applicability of isoquinoline chemistry in drug development (Luk’yanov, Onoprienko, & Zasosov, 1972).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, akin to the compound , exhibit a wide array of biological activities, which Danao et al. (2021) comprehensively reviewed. They highlighted the diverse pharmacological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, among others. This review underscores the chemical versatility and therapeutic promise of isoquinoline derivatives, suggesting a similar potential for the subject compound in various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthesis and Antioxidant Activities of Carbazole Alkaloids

The compound of interest is structurally related to carbazole alkaloids, which have been synthesized and evaluated for their antioxidant activities. Hieda (2017) reviewed the total syntheses of multi-substituted carbazole alkaloids and their phenolic related compounds, noting their significant antioxidant activities. These findings suggest the potential of the compound to serve as a lead structure for designing novel antioxidants, reflecting the importance of structural diversity in modulating biological activities (Hieda, 2017).

特性

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-NSLUPJTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

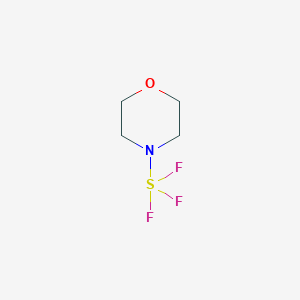

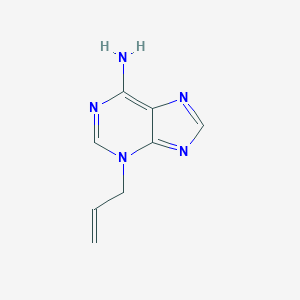

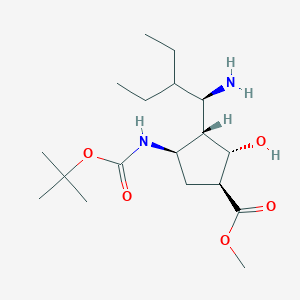

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

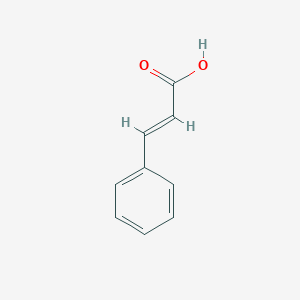

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)